

Spectroscopic data for 1,1,2-Trimethoxyethane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,1,2-Trimethoxyethane

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Spectroscopic Data for 1,1,2-Trimethoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,1,2-trimethoxyethane**, a versatile solvent and reagent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural formula of **1,1,2-trimethoxyethane** is $\text{CH}_3\text{OCH}_2\text{CH}(\text{OCH}_3)_2$. The spectroscopic data are consistent with this structure, revealing three distinct proton environments and four unique carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **1,1,2-trimethoxyethane** was acquired in deuterated chloroform (CDCl_3) at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
A	4.513	Triplet	1H	CH
B	3.442	Singlet	6H	(OCH ₃) ₂
C	3.40	Doublet	2H	CH ₂

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum was also obtained in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
102.7	CH
71.8	CH ₂
59.2	OCH ₃ (on CH ₂)
53.9	(OCH ₃) ₂

Infrared (IR) Spectroscopy

The infrared spectrum was obtained from a liquid film of the sample. The table below lists the major absorption bands and their corresponding functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2995, 2938, 2834	Strong	C-H stretch (alkane)
1465, 1378	Medium	C-H bend (alkane)
1193, 1126, 1073	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

The mass spectrum was acquired using electron ionization (EI). The table below lists the most abundant fragments and their relative intensities. The molecular ion peak is observed at m/z 120.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
75	100	$[\text{CH}(\text{OCH}_3)_2]^+$
47	19.4	$[\text{CH}_2\text{OCH}_3]^+$
31	16.8	$[\text{OCH}_3]^+$
59	17.2	$[\text{C}_2\text{H}_3\text{O}_2]^+$
89	15.8	$[\text{M} - \text{OCH}_3]^+$

Experimental Protocols

The following sections provide an overview of the general methodologies for the spectroscopic techniques cited.

NMR Spectroscopy

A solution of **1,1,2-trimethoxyethane** in a deuterated solvent, typically chloroform- d (CDCl_3), is prepared in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The sample is placed in the NMR spectrometer.

For ^1H NMR spectroscopy, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. Fourier transformation of the FID yields the NMR spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.

For ^{13}C NMR spectroscopy, the procedure is similar, but due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

FT-IR Spectroscopy of Liquid Samples

For the analysis of a pure liquid sample such as **1,1,2-trimethoxyethane**, the "liquid film" or Attenuated Total Reflectance (ATR) method is commonly used.

In the liquid film method, a drop of the liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin film of the sample. The assembly is then placed in the spectrometer's sample holder.

In the ATR method, a drop of the liquid is placed directly onto the surface of a high-refractive-index crystal (e.g., diamond or zinc selenide). The infrared beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

In both methods, the sample is irradiated with a broad range of infrared frequencies. The detector measures the amount of light that passes through (transmission) or is absorbed by the sample at each frequency. A Fourier transform is then used to convert the raw data into an infrared spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

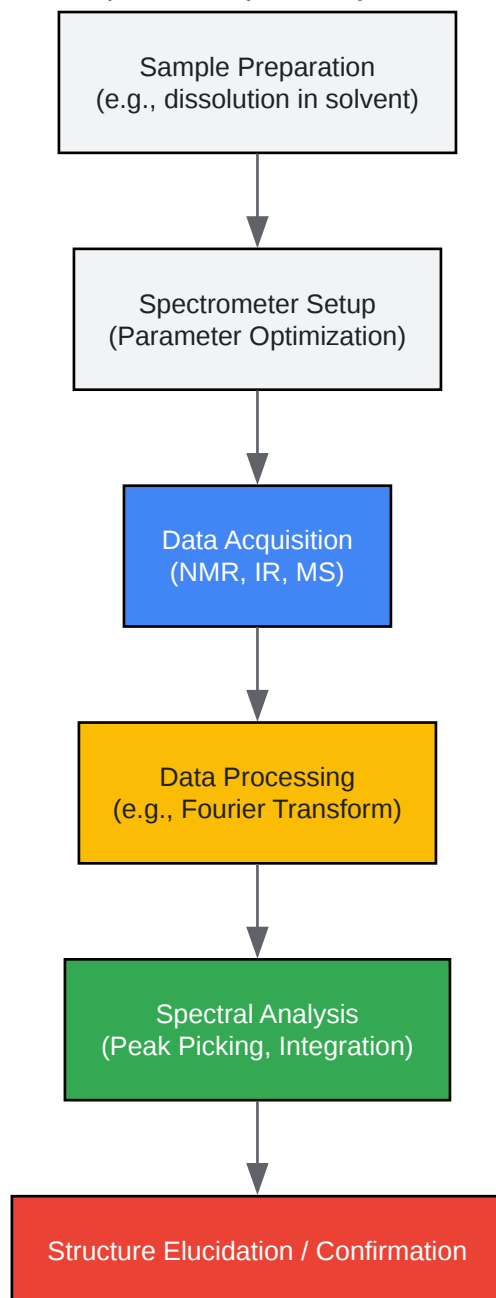
A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M^+) by losing an electron. The excess energy from the ionization process often causes the molecular ion to fragment into smaller, charged species.

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1,2-trimethoxyethane**.

General Spectroscopic Analysis Workflow



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Caption: A flowchart of the typical steps involved in spectroscopic analysis.

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